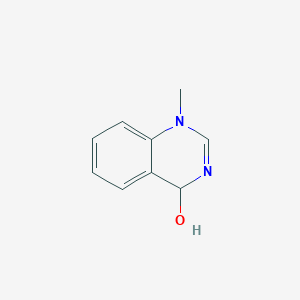
1-Methyl-1,4-dihydroquinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,4-dihydroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methyl group at the 1-position and a hydroxyl group at the 4-position, making it a unique and interesting compound for various scientific studies.
准备方法
The synthesis of 1-Methyl-1,4-dihydroquinazolin-4-ol can be achieved through several methods. One common approach involves the one-pot, three-component condensation reaction of isatoic anhydride, aldehydes, and amines in the presence of acetic acid under reflux conditions . This method is efficient and provides good yields of the desired product. Another method involves the use of ionic liquids as catalysts, which offer a green and efficient route for the synthesis of quinazoline derivatives . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
化学反应分析
1-Methyl-1,4-dihydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinazolinone derivatives back to dihydroquinazoline forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Cycloaddition: This compound can participate in cycloaddition reactions, forming various cyclic structures. These reactions often require catalysts and specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .
科学研究应用
1-Methyl-1,4-dihydroquinazolin-4-ol has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Methyl-1,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects. Additionally, it may interact with various receptors and signaling pathways, contributing to its therapeutic potential .
相似化合物的比较
1-Methyl-1,4-dihydroquinazolin-4-ol can be compared with other similar compounds in the quinazoline family:
Quinazolinone: This compound lacks the hydroxyl group at the 4-position but shares the quinazoline core structure.
2,3-Dihydroquinazolin-4(1H)-one: This derivative has a similar structure but with different substituents at the 2 and 3 positions.
4(3H)-Quinazolinone: This compound has a carbonyl group at the 4-position instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
1-methyl-4H-quinazolin-4-ol |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3 |
InChI 键 |
ALSOPSFXZCSFRW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(C2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


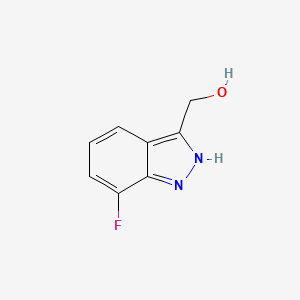
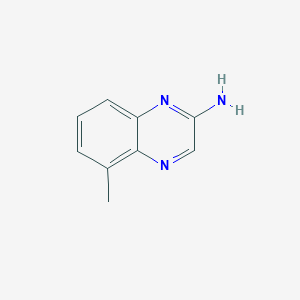
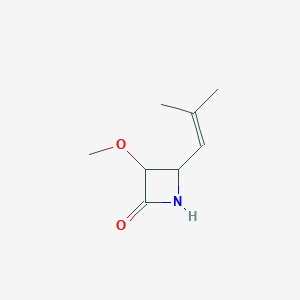

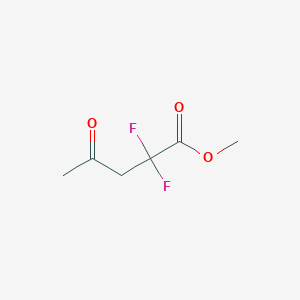
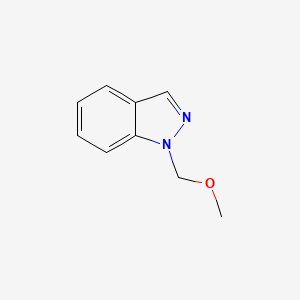

![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)


![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)
![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)


